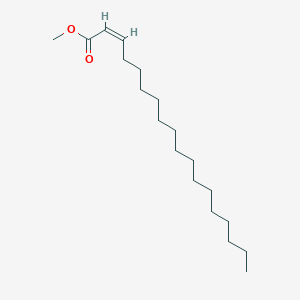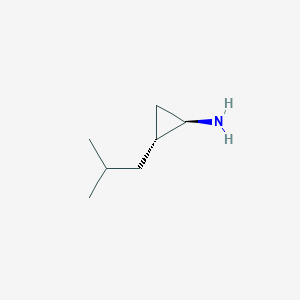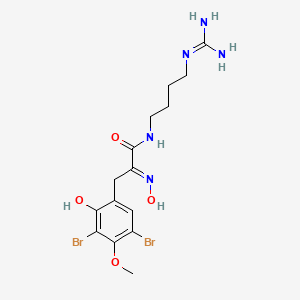
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde and 4-guanidinobutylamine.
Formation of Intermediate Compounds: The initial step may involve the formation of intermediate compounds through reactions such as condensation or addition.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific reaction conditions, such as the presence of a catalyst or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the functional groups, such as converting oximes to amines.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide in acetone, silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding:
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Analytical Chemistry: Applications in analytical techniques such as chromatography or spectroscopy.
Wirkmechanismus
The mechanism of action of (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites, inhibit enzyme activity, or modulate signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(3,5-Dibromo-2-hydroxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide
- (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-aminobutyl)-2-(hydroxyimino)propanamide
Uniqueness
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide is unique due to the presence of both guanidino and hydroxyimino functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Eigenschaften
Molekularformel |
C15H21Br2N5O4 |
|---|---|
Molekulargewicht |
495.17 g/mol |
IUPAC-Name |
(2E)-N-[4-(diaminomethylideneamino)butyl]-3-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C15H21Br2N5O4/c1-26-13-9(16)6-8(12(23)11(13)17)7-10(22-25)14(24)20-4-2-3-5-21-15(18)19/h6,23,25H,2-5,7H2,1H3,(H,20,24)(H4,18,19,21)/b22-10+ |
InChI-Schlüssel |
VQVQKWFMTUMXDY-LSHDLFTRSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1Br)O)C/C(=N\O)/C(=O)NCCCCN=C(N)N)Br |
Kanonische SMILES |
COC1=C(C=C(C(=C1Br)O)CC(=NO)C(=O)NCCCCN=C(N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



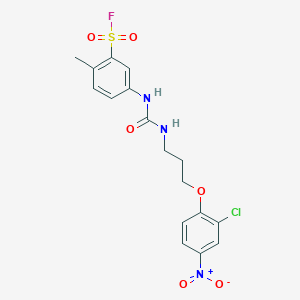
![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)
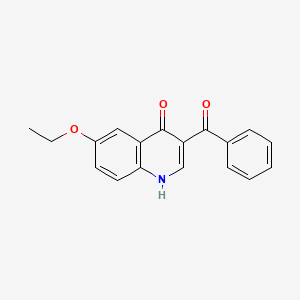
![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)




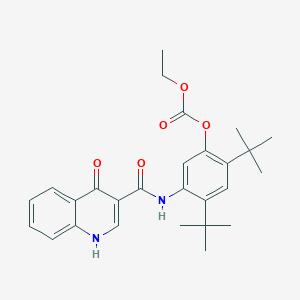
![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
